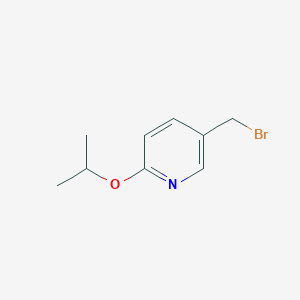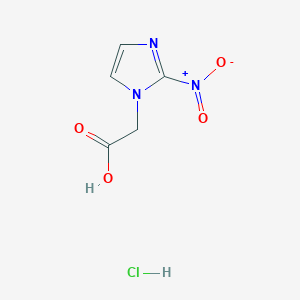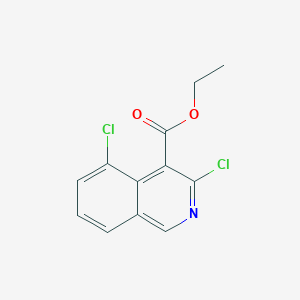
3-Bromo-4-chloro-5-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-chloro-5-hydroxybenzamide is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of benzamide, featuring bromine, chlorine, and hydroxyl functional groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-5-hydroxybenzamide typically involves multi-step reactions starting from benzene derivatives One common method includes the bromination and chlorination of hydroxybenzamide under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-5-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove halogen atoms or convert the amide group to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and dehalogenated products.
Substitution: Compounds with new functional groups replacing the halogens.
Scientific Research Applications
3-Bromo-4-chloro-5-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-5-hydroxybenzamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-chloro-5-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of an amide.
3-Bromo-4-chloro-5-hydroxybenzoic acid: Contains a carboxylic acid group instead of an amide.
3-Bromo-4-chloro-5-hydroxybenzyl alcohol: Features a hydroxyl group attached to the benzyl position.
Uniqueness
3-Bromo-4-chloro-5-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its amide group, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H5BrClNO2 |
|---|---|
Molecular Weight |
250.48 g/mol |
IUPAC Name |
3-bromo-4-chloro-5-hydroxybenzamide |
InChI |
InChI=1S/C7H5BrClNO2/c8-4-1-3(7(10)12)2-5(11)6(4)9/h1-2,11H,(H2,10,12) |
InChI Key |
SHYNKLXXIDECGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)Cl)Br)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


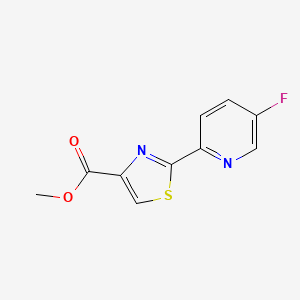

![4,7-Dibromo-2-iodobenzo[d]thiazole](/img/structure/B13664595.png)



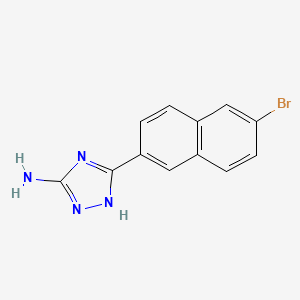
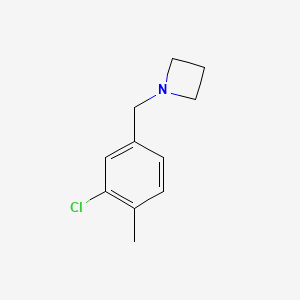
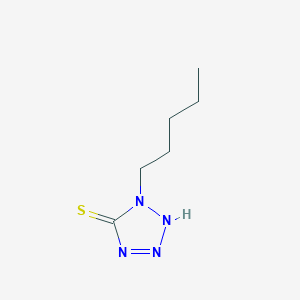
![2,7-Dibromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13664633.png)
![3,5-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13664638.png)
